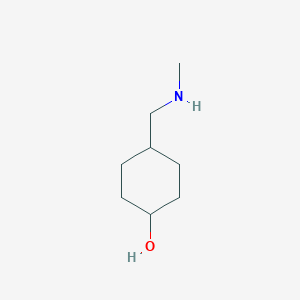
4,4',4''-Phosphinetriyltrianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘-Phosphinetriyltrianiline, also known as benzenamine, 4,4’,4’'-phosphinidynetris-, is an organic compound with the molecular formula C18H18N3P. This compound is notable for its unique structure, which includes three aniline groups connected to a central phosphorus atom. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Phosphinetriyltrianiline typically involves the reaction of triphenylphosphine with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 4,4’,4’'-Phosphinetriyltrianiline may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’,4’'-Phosphinetriyltrianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, secondary amines, and substituted aniline derivatives .
Applications De Recherche Scientifique
4,4’,4’'-Phosphinetriyltrianiline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4,4’,4’'-Phosphinetriyltrianiline involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. The pathways involved often include coordination to transition metals and subsequent activation of substrates .
Comparaison Avec Des Composés Similaires
Triphenylphosphine: Similar in structure but lacks the aniline groups.
Tris(2-aminoethyl)amine: Contains nitrogen atoms but has a different central atom and structure.
Phosphine oxides: Oxidized derivatives of phosphines.
Uniqueness: 4,4’,4’'-Phosphinetriyltrianiline is unique due to its combination of phosphorus and aniline groups, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in applications requiring specific ligand properties and reactivity .
Propriétés
Formule moléculaire |
C18H18N3P |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
4-bis(4-aminophenyl)phosphanylaniline |
InChI |
InChI=1S/C18H18N3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2 |
Clé InChI |
XEYWVOCQBWZJGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)P(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


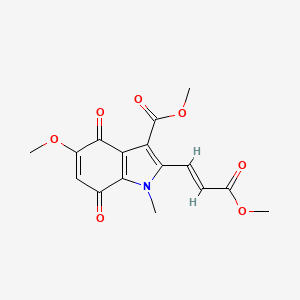

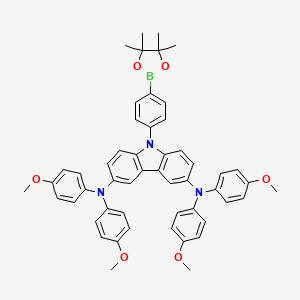

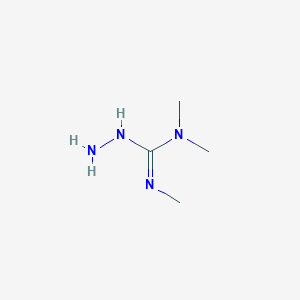
![1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone](/img/structure/B12950439.png)
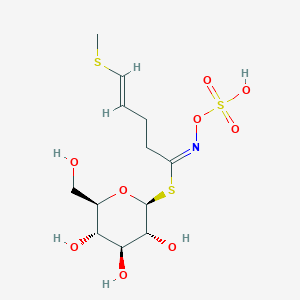
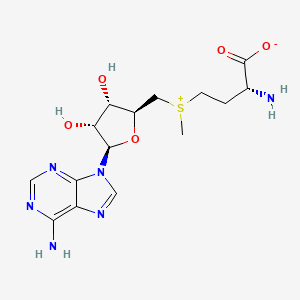


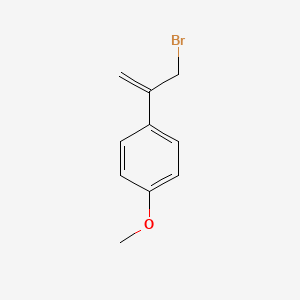
![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)
![4-Methylpyrazolo[1,5-a]pyridine](/img/structure/B12950476.png)
